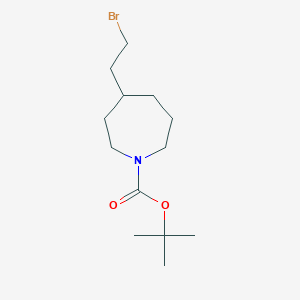

tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate

Description

tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-bromoethyl substituent at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the bromoethyl moiety serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is likely employed as an intermediate in pharmaceutical or materials chemistry, particularly for introducing azepane-based scaffolds into target molecules.

Properties

IUPAC Name |

tert-butyl 4-(2-bromoethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDDULAHALCXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding azepane derivative with a hydroxyl group instead of the bromo group.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

Substitution Reactions: Products include azepane derivatives with various functional groups replacing the bromo group.

Reduction Reactions: The major product is the hydroxyl-substituted azepane derivative.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized azepane derivatives .

Biology and Medicine: In biological and medicinal research, this compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for the modification of biological activity and pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

- Ring Size and Heteroatoms: The target compound and ’s derivative share a seven-membered azepane ring, whereas and feature diazepane (two nitrogens) and piperazine (six-membered, two nitrogens), respectively. Smaller rings like cyclopentane () exhibit distinct conformational rigidity.

- Substituent Reactivity: The bromoethyl group in the target compound enables SN2 substitutions or eliminations, contrasting with the diazoacetyl group (), which undergoes cycloadditions or photolytic decompositions. The ethoxy-oxoethylidene substituent () participates in conjugate additions, while the aminomethyl group () serves as a nucleophile.

Biological Activity

tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features that allow for modification of biological activity and pharmacokinetic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{18}BrN_{1}O_{2}. The presence of the azepane ring, along with the bromoethyl substituent, contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The bromoethyl group acts as an electrophile, facilitating nucleophilic substitution reactions with various biomolecules. This interaction can lead to:

- Modification of Proteins and Enzymes : The compound can alter the function and activity of proteins by covalently binding to nucleophilic sites.

- Influence on Neurotransmitter Systems : Its structural attributes suggest potential interactions with neurotransmitter receptors, making it a candidate for research in neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azepane compounds exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Potential : Similar compounds have shown cytotoxic effects in various cancer cell lines, indicating potential applications in cancer therapy .

- Neurological Effects : The compound's structural features may allow it to modulate neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

Comparative Analysis

A comparison with related compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Piperazine derivative | Neuroactive properties |

| tert-Butyl 4-(2-bromoethyl)morpholine-1-carboxylate | Morpholine derivative | Antimicrobial activity |

| tert-Butyl 4-(2-bromoethyl)pyrrolidine-1-carboxylate | Pyrrolidine derivative | Cytotoxic effects |

This table illustrates that while all these compounds share a common bromoethyl substituent, their differing ring structures influence their biological activities.

Case Studies

Several studies have investigated the biological activities of azepane derivatives:

- Antimicrobial Study : A study evaluated various azepane derivatives for their antibacterial properties against Escherichia coli and Myzus persicae. The results indicated that certain derivatives had significant bacteriostatic effects .

- Cytotoxicity Assay : In vitro assays demonstrated that specific azepane derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

- Neuropharmacological Research : Investigations into the interaction of azepane derivatives with neurotransmitter receptors have shown promise for developing treatments for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.